(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazepine ring fused with a pyrazinylpiperidine moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazepine ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the pyrazinylpiperidine moiety through nucleophilic substitution or coupling reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for controlling the reaction pathways and achieving desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, research focuses on the compound’s therapeutic potential. Studies are conducted to evaluate its efficacy and safety in treating various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound is explored for its applications in materials science and chemical manufacturing. Its unique properties may lead to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are conducted to elucidate the specific molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepine and pyrazinylpiperidine derivatives, such as:
- (2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanol
- (2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)amine
Uniqueness
The uniqueness of (2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanone lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
(2-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-pyrazin-2-ylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-13-24(14-17-4-2-3-5-18(17)26-15)20(25)16-6-10-23(11-7-16)19-12-21-8-9-22-19/h2-5,8-9,12,15-16H,6-7,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDFDFSGBNPQGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=CC=CC=C2O1)C(=O)C3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.